molecular formula C18H18ClN B3254073 1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine CAS No. 231958-20-6

1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B3254073
CAS No.: 231958-20-6
M. Wt: 283.8 g/mol
InChI Key: QJIAFWILONHCNP-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine is a synthetic compound belonging to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with benzylamine, followed by cyclization with a suitable reagent such as sodium borohydride . The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines, and bases like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine stands out due to its specific substitution pattern and potential for diverse chemical modifications. This uniqueness allows for the exploration of various chemical and biological properties, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-benzyl-4-(4-chlorophenyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN/c19-18-8-6-16(7-9-18)17-10-12-20(13-11-17)14-15-4-2-1-3-5-15/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIAFWILONHCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177698
Record name 4-(4-Chlorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231958-20-6
Record name 4-(4-Chlorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231958-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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